Amitriptylin

Übersicht

Beschreibung

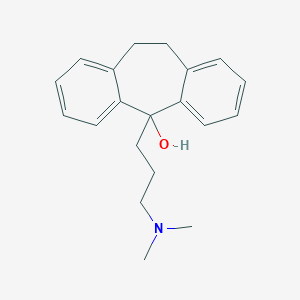

5-(3-Dimethylaminopropyl)-10,11-Dihydrodibenzo[a,d]cyclohepten-5-ol ist eine chemische Verbindung mit der Summenformel C20H25NO und einem Molekulargewicht von 295,42 g/mol . Sie ist auch unter ihrem Synonym Amitriptynol bekannt . Diese Verbindung wird hauptsächlich für Forschungs- und Entwicklungszwecke verwendet und ist nicht für medizinische, häusliche oder andere Anwendungen bestimmt .

Herstellungsmethoden

Die Synthese von 5-(3-Dimethylaminopropyl)-10,11-Dihydrodibenzo[a,d]cyclohepten-5-ol umfasst mehrere Schritte. Ein üblicher Syntheseweg umfasst die Reaktion von Dibenzosuberon mit 3-Dimethylaminopropylmagnesiumbromid, gefolgt von einer Reduktion mit Lithiumaluminiumhydrid . Die Reaktionsbedingungen umfassen typischerweise wasserfreie Lösungsmittel und eine inerte Atmosphäre, um Oxidation und Feuchtigkeitsbeeinträchtigung zu verhindern .

Wissenschaftliche Forschungsanwendungen

5-(3-Dimethylaminopropyl)-10,11-Dihydrodibenzo[a,d]cyclohepten-5-ol hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Der Wirkmechanismus von 5-(3-Dimethylaminopropyl)-10,11-Dihydrodibenzo[a,d]cyclohepten-5-ol beinhaltet seine Interaktion mit verschiedenen molekularen Zielen. Es wirkt hauptsächlich auf das zentrale Nervensystem, indem es die Wiederaufnahme von Neurotransmittern wie Serotonin und Noradrenalin hemmt . Dies führt zu einem Anstieg der Spiegel dieser Neurotransmitter im synaptischen Spalt und verstärkt ihre Wirkung auf Stimmung und Verhalten . Die Verbindung interagiert auch mit verschiedenen Rezeptoren und Ionenkanälen, moduliert deren Aktivität und trägt zu ihrem gesamten pharmakologischen Profil bei .

Wirkmechanismus

Amitriptynol, also known as 5-(3-(Dimethylamino)propyl)-10,11-dihydro-5H-dibenzoa,dannulen-5-ol, is a tricyclic antidepressant that has been used for decades to treat depression and other conditions . This article will delve into the mechanism of action of Amitriptynol, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

Amitriptynol primarily targets the membrane pump mechanism responsible for the re-uptake of transmitter amines, such as norepinephrine and serotonin . These neurotransmitters play crucial roles in regulating mood, sleep, and pain perception .

Mode of Action

Amitriptynol inhibits the re-uptake of norepinephrine and serotonin at nerve terminals via interaction with their respective transporters, SLC6A2 and SLC6A4 . This inhibition increases the concentration of these neurotransmitters at the synaptic clefts of the brain, thereby potentiating their action .

Biochemical Pathways

The primary biochemical pathway affected by Amitriptynol involves the elevation of extracellular biogenic amine levels, notably those of noradrenaline and serotonin . This elevation is achieved by the drug’s blockade of cellular noradrenaline and serotonin reuptake transporters .

Pharmacokinetics

Amitriptynol is readily absorbed in the gastrointestinal tract and is subject to extensive hepatic metabolism . Less than 5% of the drug is eliminated unchanged . The main metabolizing enzymes with clinical significance for Amitriptynol are CYP2C19 and CYP2D6 .

Result of Action

The increased concentration of norepinephrine and serotonin in the brain due to Amitriptynol’s action results in improved mood, better sleep, and reduced pain perception . Amitriptynol may also cause ecg changes and quinidine-like effects on the heart due to its strong anticholinergic properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Amitriptynol. For instance, the presence of pollutants such as microplastics in the aquatic environment can interfere with the drug’s degradation pathways . Furthermore, the drug’s efficacy and safety can be compromised by degradation, which can occur due to various chemical routes such as oxidation, hydrolysis, and photodegradation .

Biochemische Analyse

Biochemical Properties

Amitriptynol interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to interact with the tropomyosin receptor kinase A (TrkA) signaling pathway . This interaction plays a crucial role in its neuroprotective effects .

Cellular Effects

Amitriptynol has significant effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, impacting gene expression, and altering cellular metabolism . For instance, it has been found to reduce sepsis-induced brain damage through the TrkA signaling pathway .

Molecular Mechanism

The molecular mechanism of Amitriptynol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to reduce oxidative stress by attenuating the consumption of superoxide dismutase (SOD) and catalase (CAT) activity, and reducing the accumulation of malondialdehyde (MDA) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Amitriptynol change over time. It has been observed that Amitriptynol has a certain degree of stability, but there may be degradation over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Amitriptynol vary with different dosages in animal models . For instance, in a study on polycystic ovary syndrome induced by estradiol valerate, it was found that Amitriptynol had certain effects at specific dosages .

Metabolic Pathways

Amitriptynol is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Amitriptynol is transported and distributed within cells and tissues

Subcellular Localization

It is believed that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Vorbereitungsmethoden

The synthesis of 5-(3-Dimethylaminopropyl)-10,11-dihydrodibenzo[a,d]cyclohepten-5-ol involves several steps. One common synthetic route includes the reaction of dibenzosuberone with 3-dimethylaminopropylmagnesium bromide, followed by reduction with lithium aluminum hydride . The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference .

Analyse Chemischer Reaktionen

5-(3-Dimethylaminopropyl)-10,11-Dihydrodibenzo[a,d]cyclohepten-5-ol durchläuft verschiedene chemische Reaktionen, darunter:

Vergleich Mit ähnlichen Verbindungen

5-(3-Dimethylaminopropyl)-10,11-Dihydrodibenzo[a,d]cyclohepten-5-ol ähnelt anderen Verbindungen wie:

Cyclobenzaprin: Diese Verbindung ist strukturell verwandt und wird als Muskelrelaxans verwendet.

Nortriptylin: Eine weitere strukturell ähnliche Verbindung, die als Antidepressivum verwendet wird.

Die Einzigartigkeit von 5-(3-Dimethylaminopropyl)-10,11-Dihydrodibenzo[a,d]cyclohepten-5-ol liegt in seiner spezifischen chemischen Struktur und seiner primären Verwendung in der Forschung anstatt in klinischen Anwendungen .

Biologische Aktivität

Amitriptynol, a metabolite of the tricyclic antidepressant amitriptyline, has garnered attention for its diverse biological activities, particularly in the context of neurological and immune responses. This article explores the biological activity of amitriptynol, focusing on its mechanisms of action, therapeutic applications, and emerging research findings.

Amitriptynol exhibits several mechanisms that contribute to its biological activity:

- Neurotransmitter Modulation : Amitriptynol is known to inhibit the reuptake of norepinephrine and serotonin, enhancing their availability in the synaptic cleft. This action aligns with the monoamine hypothesis of depression, which posits that increased levels of these neurotransmitters can alleviate depressive symptoms .

- Anti-inflammatory Effects : In vitro studies indicate that amitriptynol possesses anti-inflammatory properties by modulating immune responses. It reduces the frequency of pro-inflammatory cytokines and alters T cell activation profiles, which may be beneficial in conditions characterized by neuroinflammation .

- Neurotrophic Activity : Amitriptynol has been shown to influence neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell-derived neurotrophic factor (GDNF). These factors are crucial for neuronal survival and plasticity, suggesting that amitriptynol may promote neuroprotection and recovery in neurodegenerative conditions .

- GABAergic Transmission : Recent studies have indicated that amitriptynol can decrease GABAergic transmission in specific brain regions, which may contribute to its sedative effects at therapeutic concentrations .

Therapeutic Applications

Amitriptynol is primarily utilized in treating various neurological disorders:

- Neuropathic Pain : Amitriptynol has been effective in managing chronic neuropathic pain conditions by modulating pain pathways and reducing inflammation .

- Depression and Anxiety Disorders : As a metabolite of amitriptyline, it retains antidepressant properties and is used in clinical settings for mood disorders .

- Antimicrobial Activity : Emerging research suggests that amitriptynol exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, providing a potential avenue for treating infections .

Case Studies

-

Chronic Neuropathic Pain Management :

- A study involving patients with chronic neuropathic pain demonstrated that 9 out of 16 participants experienced over a 30% reduction in pain after treatment with amitriptynol. The study highlighted significant changes in cerebrospinal fluid (CSF) cytokine profiles, indicating an immunomodulatory effect associated with pain relief .

- Antibacterial Efficacy :

Data Tables

Eigenschaften

IUPAC Name |

2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO/c1-21(2)15-7-14-20(22)18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20/h3-6,8-11,22H,7,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSQUXZPOPTSQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=CC=CC=C2CCC3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10151214 | |

| Record name | Amitriptynol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159-03-1 | |

| Record name | 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amitriptynol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amitriptynol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-dimethylaminopropyl)-10,11-dihydrodibenzo[a,d]cyclohepten-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMITRIPTYNOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67H6DX3NOO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can the crystal structures of Amitriptynol salts tell us about its potential interactions with biological targets?

A1: While the provided research article [] focuses on the synthesis and structural characterization of four Amitriptynol salts, it does not directly investigate interactions with biological targets. The study reveals valuable information about the three-dimensional arrangement of Amitriptynol molecules within the crystal lattice and highlights the influence of different anions on its packing arrangement. [] This structural information, along with analyses like Hirshfeld surface analysis provided in the paper, can be utilized in future studies to understand potential binding modes of Amitriptynol with biological targets. For example, the presence of hydrogen bond donors and acceptors in the Amitriptynol molecule, revealed by the crystal structure, can be crucial in predicting its interactions with proteins or enzymes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.